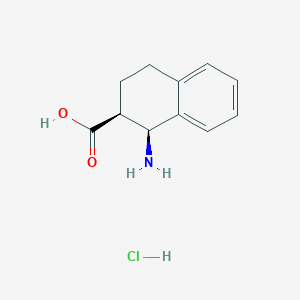
2,3,6-Trimethoxyphenol
Übersicht
Beschreibung
2,3,6-Trimethoxyphenol, also known as Tropolone, is a naturally occurring organic compound that has been extensively studied for its various biological and pharmacological activities. It has been found to exhibit a wide range of biological activities such as antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory effects. Due to its diverse range of activities, it has become a subject of interest for many researchers in the field of pharmaceuticals and drug development.
Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition
- Inhibition of Steel Corrosion : 2,3,6-Trimethoxyphenol derivatives are studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. The adsorption of these inhibitors on steel surfaces involves both physical and chemical processes, as demonstrated through experimental methods like electrochemical impedance spectroscopy and quantum chemistry studies (Chafiq et al., 2020).
2. Organic Chemistry and Synthesis
- Organosilicon Chemistry : The Si-2,4,6-Trimethoxyphenyl moiety, a derivative of 2,3,6-Trimethoxyphenol, is identified as an effective protecting group in synthetic organosilicon chemistry. Its application in the synthesis of compounds like rac-sila-venlafaxine demonstrates its potential in this field (Daiß et al., 2004).
- Synthesis of Scutellarein : A method involving the direct acylation of 3,4,5-trimethoxyphenol, a close relative of 2,3,6-Trimethoxyphenol, has been developed for synthesizing scutellarein, a compound with potential wide-ranging applications (Xue Wei-chao, 2012).
3. Environmental Applications
- Probing Freshwater Reactivity : Studies on the photochemical reactivity of freshwaters use electron-rich phenols like 2,4,6-trimethoxyphenol to understand transformation processes under UV-A and visible light. This research provides insights into the behavior of such compounds in natural water bodies (Canonica & Freiburghaus, 2001).
4. Biochemical Research
- Enzymatic Modification for Antioxidant Synthesis : 2,6-Dimethoxyphenol, closely related to 2,3,6-Trimethoxyphenol, is used in enzymatic processes to create dimers with high antioxidant capacity. This showcases the potential of such compounds in developing bioactive materials (Adelakun et al., 2012).
5. Optoelectronic and Nonlinear Optical Applications
- Optoelectronic and NLO Properties : The compound 2,6-diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine, related to 2,3,6-Trimethoxyphenol, has been investigated for its potential in optoelectronic and nonlinear optical applications. This study highlights the importance of such compounds in the field of material science (Chaudhry et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,6-trimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLBPEFKIZVHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6-Trimethoxyphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




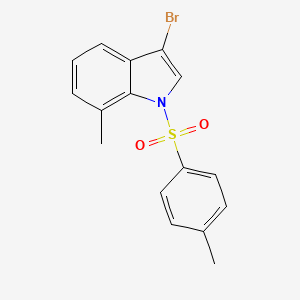
![4-[(5-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3043620.png)
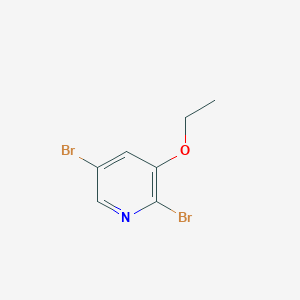
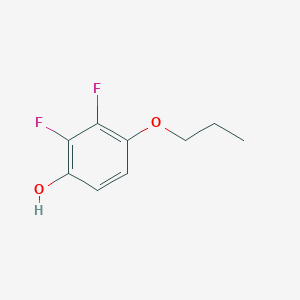
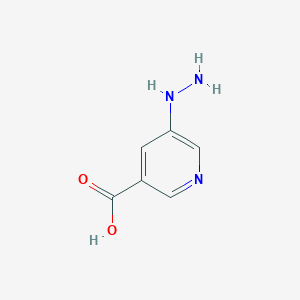
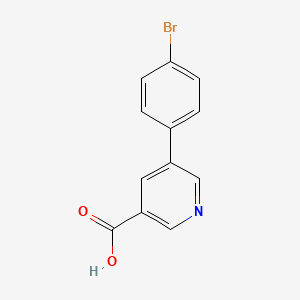

![5-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3043629.png)
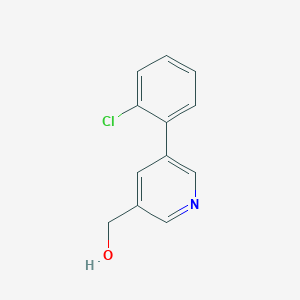
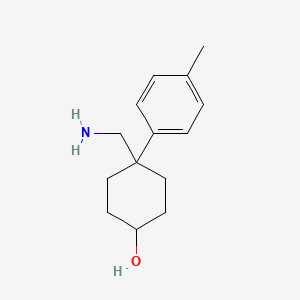
![1-[8-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]dec-8-yl]methanamine](/img/structure/B3043634.png)
![6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde](/img/structure/B3043635.png)
